molecular formula C16H15N3O2S B4504454 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B4504454
M. Wt: 313.4 g/mol
InChI Key: REOWQKZEJAPXQS-UHFFFAOYSA-N
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Description

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted at position 2 with a tetrahydrofuran (THF) moiety and at position 5 with a thiophene-2-carboxamide group. The tetrahydrofuran ring may enhance solubility and bioavailability compared to non-oxygenated analogs, while the thiophene carboxamide group could contribute to target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(14-4-2-8-22-14)17-10-5-6-11-12(9-10)19-15(18-11)13-3-1-7-21-13/h2,4-6,8-9,13H,1,3,7H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOWQKZEJAPXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzimidazole derivative and a thiophene carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate microwave-assisted synthesis to reduce reaction times and improve product purity. The use of automated synthesis platforms can further streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, while the thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Varied Substituents

Key Analogs :

Compound Name Substituent at Benzimidazole Position 2 Carboxamide Group Molecular Weight (g/mol) Purity/Activity Source
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Methoxymethyl Thiophene-2-carboxamide 287.34 Not reported
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide (Target) Tetrahydrofuran-2-yl Thiophene-2-carboxamide Not reported Inferred from analogs
N-[2-(3-pyridylmethylthio)phenyl]cinnamide 3-Pyridylmethylthio Cinnamide Not reported SARS-CoV-2 Mpro inhibition

Analysis :

  • The methoxymethyl analog () shares the thiophene-2-carboxamide group but replaces the THF moiety with a smaller, polar methoxymethyl group.
  • The 3-pyridylmethylthio analog () demonstrates that benzimidazoles with sulfur-containing substituents exhibit protease inhibitory activity, suggesting that the THF group in the target compound may offer a balance between solubility and target engagement .
Thiophene Carboxamide Derivatives with Heterocyclic Cores

Key Analogs :

Compound Name Core Structure Nitro Group Purity Antibacterial Activity (MIC) Source
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole Yes (5-nitro) 99.05% Narrow-spectrum antibacterial
N-[5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl]thiophene-2-carboxamide Quinoline-pyrimidine No Not reported Likely antiviral (quinoline core)

Analysis :

  • The 5-nitrothiophene-thiazole analog () highlights the importance of electron-withdrawing nitro groups in enhancing antibacterial potency. The absence of a nitro group in the target compound suggests divergent applications, possibly favoring antiviral or antiparasitic activity over antibacterial effects .
  • The quinoline-pyrimidine-thiophene hybrid () incorporates a THF-oxy group, similar to the target compound’s THF substitution. This structural feature may stabilize interactions with hydrophobic enzyme pockets, as seen in protease inhibitors .
Benzimidazole-Thiophene Hybrids with Antiviral Potential

Key Analogs :

Compound Name Substituents Activity Source
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Chloro, thiophene, thiophenemethyl Antiviral (structural analog to HCV inhibitors)
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide Tetrahydrofuran-2-yl, pyridine-3-carboxamide Anti-infective (inferred from patent)

Analysis :

  • The chloro-thiophene benzimidazole () demonstrates that halogenation at position 5 of benzimidazole enhances antiviral activity, possibly through increased electrophilicity. The target compound’s unsubstituted benzimidazole may prioritize metabolic stability over potency .
  • The pyridine-3-carboxamide analog () replaces the thiophene group with pyridine, underscoring the versatility of carboxamide substituents in modulating target selectivity. Thiophene’s sulfur atom may offer stronger hydrogen-bonding capacity compared to pyridine’s nitrogen .

Research Findings and Implications

  • Synthetic Efficiency : The nitrothiophene-thiazole analogs () achieved 99.05% purity via silica gel chromatography, suggesting that the target compound’s synthesis could benefit from similar purification strategies .
  • Solubility vs. Potency: The THF moiety in the target compound likely improves aqueous solubility compared to non-cyclic substituents (e.g., methoxymethyl), a critical factor for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

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